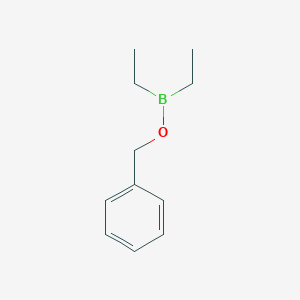![molecular formula C10H9BrO B14363070 Benzene, [(4-bromo-2-butynyl)oxy]- CAS No. 90772-50-2](/img/structure/B14363070.png)
Benzene, [(4-bromo-2-butynyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(4-bromo-2-butynyl)oxy]- is an organic compound with the molecular formula C10H9BrO It features a benzene ring substituted with a 4-bromo-2-butynyl group through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(4-bromo-2-butynyl)oxy]- typically involves the reaction of 4-bromo-2-butyne with phenol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromoalkyne, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(4-bromo-2-butynyl)oxy]- can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups at the benzylic position.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are common.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include alkenes or alkanes, depending on the extent of reduction.
Applications De Recherche Scientifique
Benzene, [(4-bromo-2-butynyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [(4-bromo-2-butynyl)oxy]- involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the butynyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (4-bromobutoxy)-: Similar structure but with a saturated butyl group instead of the butynyl group.
Phenoxybutyl bromide: Another ether with a different substitution pattern.
Uniqueness
Benzene, [(4-bromo-2-butynyl)oxy]- is unique due to the presence of the triple bond in the butynyl group, which provides additional reactivity and potential for further functionalization compared to similar compounds .
Propriétés
Numéro CAS |
90772-50-2 |
|---|---|
Formule moléculaire |
C10H9BrO |
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
4-bromobut-2-ynoxybenzene |
InChI |
InChI=1S/C10H9BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
Clé InChI |
KTJBGSVFWIYEOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC#CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


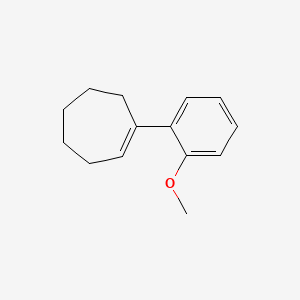
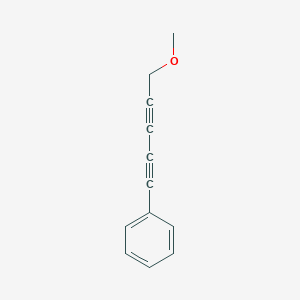
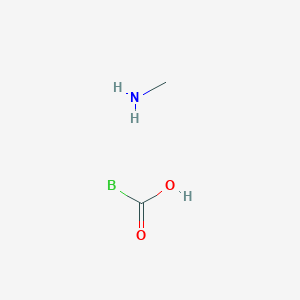
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)
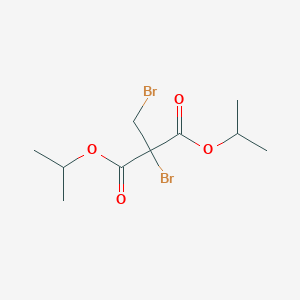
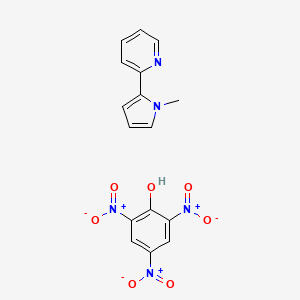
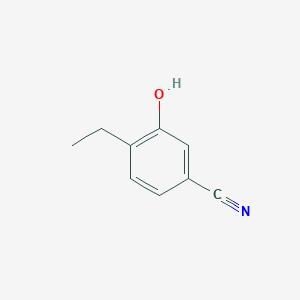
![1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene](/img/structure/B14363023.png)

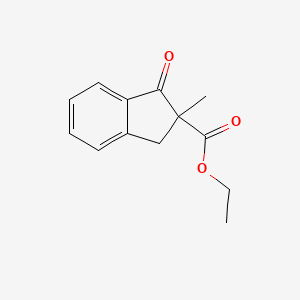
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
